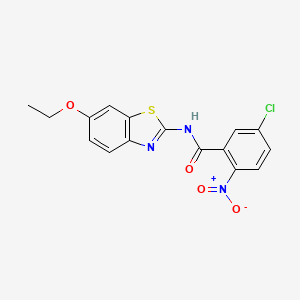

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

CAS No.: 476282-53-8

Cat. No.: VC4803675

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476282-53-8 |

|---|---|

| Molecular Formula | C16H12ClN3O4S |

| Molecular Weight | 377.8 |

| IUPAC Name | 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-5-12-14(8-10)25-16(18-12)19-15(21)11-7-9(17)3-6-13(11)20(22)23/h3-8H,2H2,1H3,(H,18,19,21) |

| Standard InChI Key | ZOUBTSUFEQXTRD-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Introduction

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex synthetic organic compound known for its potential biological activities. This compound features a benzothiazole core, a nitrobenzamide moiety, and a chlorine substituent, contributing to its unique chemical properties and reactivity. The molecular formula of this compound is , with a molecular weight of approximately 373.81 g/mol.

Synthesis of the Compound

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves several key steps:

-

Preparation of the Benzothiazole Core: The initial step includes the synthesis of the benzothiazole derivative by reacting appropriate thioketones with substituted anilines.

-

Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide in the presence of a base.

-

Formation of the Nitrobenzamide Moiety: The nitro group is added to the benzamide structure via nitration reactions, typically involving nitric acid and sulfuric acid.

-

Chlorination: Finally, chlorination can be achieved using chlorine gas or chlorinating agents to introduce the chlorine atom at the desired position.

Biological Activity and Research Findings

Research indicates that compounds similar to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibit significant biological activities, particularly in the realm of medicinal chemistry. Some key findings include:

-

Antimicrobial Properties: Studies have shown that benzothiazole derivatives can inhibit bacterial growth, suggesting potential antibacterial properties for this compound.

-

Anti-tubercular Activity: Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar therapeutic potential.

-

Enzyme Interaction: The presence of both chlorine and nitro groups enhances reactivity and may influence interactions with various enzymes or receptors involved in critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-2-nitrobenzamide | Methyl substitution on benzothiazole | Variation in lipophilicity and biological interactions |

| N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Contains a thiocyanate group | Potentially different biological activity due to thiocyanate |

| N-(6-hydroxybenzo[d]thiazol-2-yl)acetamide | Hydroxyl group present | Increased solubility and potential for hydrogen bonding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume